Cas no 1344110-31-1 (1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid)

1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
- AB92103
- 1932248-98-0
- 1344110-31-1
- (1s,4s)-rel-1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
- SCHEMBL5049246
- G74919
- AKOS014083873
- UHFDZVXSXVVKAI-UHFFFAOYSA-N
- 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylicacid
-
- MDL: MFCD20410241
- インチ: 1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14)
- InChIKey: UHFDZVXSXVVKAI-UHFFFAOYSA-N
- SMILES: C1(N)(C(O)=O)CCC(C(F)(F)F)CC1
計算された属性
- 精确分子量: 211.08201311g/mol
- 同位素质量: 211.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: -0.7
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-1G |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
1344110-31-1 | 95% | 1g |
¥ 3,201.00 | 2023-04-06 | |
Advanced ChemBlocks | P48702-1G |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
1344110-31-1 | 97% | 1G |
$750 | 2023-09-15 | |
Advanced ChemBlocks | P48702-250MG |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
1344110-31-1 | 97% | 250MG |
$260 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-250mg |
1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |
1344110-31-1 | 95% | 250mg |
¥1510.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-1.0g |
1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |
1344110-31-1 | 95% | 1.0g |
¥3143.0000 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00808345-1g |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
1344110-31-1 | 98% | 1g |
¥4249.0 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-100.0mg |
1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |
1344110-31-1 | 95% | 100.0mg |
¥1134.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-500MG |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
1344110-31-1 | 95% | 500MG |
¥ 2,560.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-100mg |
1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |
1344110-31-1 | 95% | 100mg |
¥1134.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100352-1g |
1-amino-4-(trifluoromethyl)cyclohexanecarboxylic acid |
1344110-31-1 | 95% | 1g |
¥3143.0 | 2024-04-24 |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1344110-31-1)
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1344110-31-1) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This trifluoromethyl-substituted cyclohexane derivative exhibits unique physicochemical properties due to the presence of both amino and carboxylic acid functional groups, making it a versatile building block for drug discovery and development. Recent studies have highlighted its potential applications in the design of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The researchers demonstrated that the trifluoromethyl group significantly enhances the metabolic stability of resulting compounds while maintaining favorable blood-brain barrier permeability. This finding opens new avenues for developing improved therapeutics for epilepsy and anxiety disorders.
In the field of peptide mimetics, recent work has shown that incorporation of 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid into peptide backbones can dramatically improve proteolytic stability without compromising biological activity. A 2024 Nature Communications paper reported the successful application of this strategy in developing orally bioavailable peptide-based inhibitors of protein-protein interactions, particularly targeting oncology-relevant pathways.
The compound's unique stereochemistry has also attracted attention in asymmetric synthesis. Researchers at several pharmaceutical companies have developed novel catalytic methods for the enantioselective synthesis of 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives, as reported in recent ACS Catalysis and Organic Letters publications. These advances address previous challenges in obtaining optically pure forms of this valuable building block.
From a drug metabolism perspective, recent pharmacokinetic studies have revealed that the trifluoromethyl group in 1344110-31-1 contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound shows improved metabolic stability compared to non-fluorinated analogs, while maintaining acceptable solubility profiles. These characteristics make it particularly attractive for lead optimization in drug discovery programs.
Looking forward, the versatility of 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid suggests it will continue to play an important role in medicinal chemistry. Current research directions include its application in the development of covalent inhibitors, where the amino group can serve as a handle for targeted reactivity, and in the design of fluorinated bioisosteres for improved drug properties. The compound's unique combination of structural features and demonstrated biological relevance ensures its ongoing importance in pharmaceutical research.
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